Methyl 2,5-dibromo-4-methylbenzoate
Description
Contextual Significance of Halogenated Methylbenzoate Esters in Chemical Research
Halogenated organic compounds, in general, play a crucial role in various fields, particularly in medicinal chemistry and materials science. The introduction of halogen atoms into an organic molecule can significantly alter its physical, chemical, and biological properties. researchgate.net Halogenated methylbenzoate esters, as a specific class of these compounds, are valuable precursors in the synthesis of more complex molecules. researchgate.net
The presence of bromine atoms in the aromatic ring of methylbenzoate esters, for instance, provides synthetic handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are essential for the assembly of pharmaceutical agents and functional materials. Furthermore, the electronic effects of halogens can influence the reactivity of the ester group and the aromatic ring, allowing for selective chemical modifications.
In the realm of drug discovery, halogenation is a widely employed strategy to enhance the pharmacological profile of a lead compound. Halogen atoms can improve metabolic stability, increase binding affinity to biological targets, and modulate the lipophilicity of a molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties. acs.orgnamiki-s.co.jp
Overview of Research Trajectories for Methyl 2,5-dibromo-4-methylbenzoate
While specific research exclusively focused on this compound is still emerging, its structural motifs suggest several potential research avenues. Given its identity as a di-brominated toluene (B28343) derivative, it is poised to be a valuable intermediate in the synthesis of a variety of organic compounds. bohrium.com
One foreseeable application is in the synthesis of novel agrochemicals and pharmaceuticals. The strategic placement of the bromine and methyl groups on the benzene (B151609) ring could be exploited to create molecules with specific biological activities. For instance, it could serve as a scaffold for the development of new herbicides, fungicides, or insecticides. In medicinal chemistry, it could be a precursor for the synthesis of new therapeutic agents, where the bromine atoms can be replaced with other functional groups to fine-tune the molecule's interaction with a biological target.
Furthermore, the compound could find utility in materials science. The dibromo functionality allows for its use as a monomer in polymerization reactions to create novel polymers with tailored electronic and physical properties. Such materials could have applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
The table below summarizes the key identifiers for this compound:
| Identifier | Value |
| CAS Number | 245549-92-2 |
| Molecular Formula | C₉H₈Br₂O₂ |
| Molecular Weight | 307.97 g/mol |
| Synonyms | 2,5-Dibromo-4-methylbenzoic acid methyl ester |
While comprehensive experimental data on the synthesis and spectroscopic properties of this compound are not yet widely available in the public domain, the standard method for its preparation would likely involve the esterification of its corresponding carboxylic acid, 2,5-dibromo-4-methylbenzoic acid. This reaction is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. mdpi.comdnu.dp.ua
The characterization of this compound would rely on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for confirming the structure by identifying the chemical environment of each proton and carbon atom. cdnsciencepub.comcdnsciencepub.comrsc.org Infrared (IR) spectroscopy would show characteristic absorption bands for the carbonyl group of the ester and the aromatic ring. Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the molecule.
As research in organic synthesis and medicinal chemistry continues to advance, it is anticipated that the specific applications and research trajectories of this compound will become more defined, solidifying its position as a valuable tool for the creation of novel and functional molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,5-dibromo-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITCLLVCMAMAMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649911 | |
| Record name | Methyl 2,5-dibromo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245549-92-2 | |
| Record name | Methyl 2,5-dibromo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 2,5 Dibromo 4 Methylbenzoate
Strategic Approaches to Regioselective Bromination
The introduction of two bromine atoms onto the aromatic ring of a toluene (B28343) derivative at specific positions requires careful control of reaction conditions and reagents to achieve the desired regioselectivity.
Direct Bromination Pathways and Reaction Conditions
Direct bromination of an aromatic ring is a common electrophilic aromatic substitution reaction. brainly.com However, the directing effects of the existing substituents—the methyl and ester groups—play a crucial role in determining the position of the incoming bromine atoms. The methyl group is an activating, ortho-, para-directing group, while the methyl ester group is a deactivating, meta-directing group.
In the synthesis of Methyl 2,5-dibromo-4-methylbenzoate, the starting material is typically a toluene derivative. The bromination of such compounds can be influenced by various factors, including the choice of brominating agent, solvent, and temperature.
Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and bromide/bromate mixtures. rsc.orgresearchgate.netcapes.gov.br The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is often necessary to polarize the bromine molecule and generate a more potent electrophile. brainly.com
The reaction conditions for direct bromination can be fine-tuned to favor the desired 2,5-dibromo isomer. This involves careful consideration of the electronic and steric effects of the substituents on the aromatic ring.
Table 1: Comparison of Brominating Agents
| Brominating Agent | Characteristics |
| Molecular Bromine (Br₂) | Highly reactive, often requires a catalyst. |
| N-Bromosuccinimide (NBS) | A solid, safer alternative to liquid bromine, often used for allylic and benzylic bromination but can also be used for aromatic bromination, sometimes with a radical initiator or a catalyst. google.comnsf.govorganic-chemistry.org |
| Bromide/Bromate (e.g., NaBr/NaBrO₃) | A solid, stable, and non-hazardous reagent system that generates bromine in situ upon acidification, offering a greener alternative. rsc.orgresearchgate.netcapes.gov.brrsc.org |
Sequential Halogenation and Subsequent Functional Group Interconversions
An alternative to direct dibromination is a stepwise approach involving sequential halogenation and functional group interconversions. This strategy can offer greater control over the regiochemistry of the final product.
For instance, a synthetic route could begin with a monosubstituted toluene derivative that is first brominated at a specific position. Subsequent reactions can then be employed to introduce the second bromine atom and modify other functional groups as needed. For example, a Sandmeyer reaction, which involves the diazotization of an amino group followed by its replacement with a halide, can be a powerful tool for introducing bromine at a position that is not easily accessible through direct electrophilic substitution. chemicalbook.com
Another strategy involves the protection of certain positions on the aromatic ring to direct the bromination to the desired locations. After bromination, the protecting group can be removed.
Esterification Techniques for Carboxylic Acid Precursors
The methyl ester group in this compound is typically introduced through the esterification of the corresponding carboxylic acid, 2,5-dibromo-4-methylbenzoic acid. sigmaaldrich.com
The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.comdnu.dp.ua The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is often used, or the water formed during the reaction is removed. usm.my
Alternative esterification methods include:
Reaction with diazomethane: This method is highly efficient but is limited by the hazardous and explosive nature of diazomethane.
Use of coupling agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid for reaction with methanol.
N-bromosuccinimide (NBS) catalyzed esterification: NBS has been reported as a mild and efficient catalyst for the esterification of various carboxylic acids. mdpi.com
Table 2: Overview of Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Carboxylic acid, Methanol, Acid catalyst (e.g., H₂SO₄) | Typically heated to reflux. | Inexpensive reagents, suitable for large-scale synthesis. google.com | Equilibrium reaction, may require removal of water. usm.my |
| Diazomethane | Carboxylic acid, Diazomethane | Room temperature. | High yield, mild conditions. | Diazomethane is toxic and explosive. |
| Coupling Agents | Carboxylic acid, Methanol, Coupling agent (e.g., DCC) | Room temperature. | Mild conditions, high yield. | Byproducts can be difficult to remove. |
| NBS Catalysis | Carboxylic acid, Methanol, NBS | Mild conditions. mdpi.com | Catalytic, mild conditions. mdpi.com | May not be suitable for all substrates. |
Catalysis in the Synthesis of Dibromomethylbenzoates
Catalysis plays a pivotal role in the synthesis of dibromomethylbenzoates, particularly in the bromination and cross-coupling reactions.
In electrophilic aromatic bromination, Lewis acids like FeBr₃ are classic catalysts. brainly.com More recently, solid acid catalysts such as zeolites have been explored to enhance regioselectivity, often favoring the para-isomer. nih.gov Research has also shown that certain organic molecules, like mandelic acid, can act as catalysts in aromatic bromination with NBS, proceeding through halogen bonding. nsf.govorganic-chemistry.orgacs.org
Palladium catalysts are widely used in cross-coupling reactions, which can be a part of a multi-step synthesis of polysubstituted benzoates. google.combiosynth.com Nickel catalysts are also emerging as powerful tools for various transformations involving aromatic esters, including ester transfer reactions and enantioselective couplings. acs.orgnih.govnih.govresearchgate.net
The choice of catalyst and ligand is critical for achieving high efficiency and selectivity in these transformations.
Industrial Scalability and Process Optimization in Synthesis
The transition from a laboratory-scale synthesis to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
For the synthesis of this compound, process optimization would focus on:
Reagent Selection: Favoring less hazardous and more environmentally friendly reagents, such as the bromide/bromate system over liquid bromine. rsc.orgresearchgate.netcapes.gov.brrsc.org
Solvent Choice: Using solvents that are effective, safe, and easily recoverable. Chlorobenzene and ethyl acetate (B1210297) are examples of solvents used in industrial bromination processes. google.com
Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and minimize the formation of byproducts. The use of flow chemistry can offer precise control over these parameters.
Work-up and Purification: Developing efficient and scalable methods for isolating and purifying the final product, such as crystallization or distillation.
Waste Management: Implementing procedures for the safe disposal or recycling of waste streams.
The development of robust and scalable synthetic routes is essential for the commercial production of fine chemicals like this compound.
Molecular Architecture and Structural Elucidation of Methyl 2,5 Dibromo 4 Methylbenzoate
Crystallographic Analysis and Solid-State Structure Determination
The determination of the crystal structure of Methyl 3,5-dibromo-4-methylbenzoate was performed using single-crystal X-ray diffraction, providing precise insights into its three-dimensional arrangement.
The compound crystallizes in the orthorhombic system. nih.govresearchgate.net The specific unit cell parameters were determined at a temperature of 89 K. nih.govresearchgate.net The crystallographic data indicates a Z value of 4, meaning there are four molecules of Methyl 3,5-dibromo-4-methylbenzoate per unit cell. nih.govresearchgate.net
Table 1: Crystallographic Data for Methyl 3,5-dibromo-4-methylbenzoate nih.govresearchgate.net
| Parameter | Value |
| Chemical Formula | C₉H₈Br₂O₂ |
| Molecular Weight | 307.97 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 3.9716 (2) |
| b (Å) | 14.2359 (7) |
| c (Å) | 17.2893 (8) |
| Volume (ų) | 977.52 (8) |
| Z | 4 |
| Temperature (K) | 89 |
The crystal packing of Methyl 3,5-dibromo-4-methylbenzoate is stabilized by a network of weak intermolecular interactions. Notably, weak C—H···Br hydrogen bonds are present. nih.govresearchgate.net Additionally, weak intermolecular O···Br contacts, measured at a distance of 3.095 (2) Å, play a role in linking adjacent molecules into layers. nih.govresearchgate.netnih.gov These layers are arranged parallel to the (102) plane. nih.govnih.gov The structure is further stabilized by weak C—H···O hydrogen bond interactions involving the carboxylate methyl group, which effectively stack these layers along the a-axis. nih.govresearchgate.net
Comparative Structural Studies with Analogous Brominated Benzoate (B1203000) Derivatives
The structural features of Methyl 3,5-dibromo-4-methylbenzoate can be compared with other benzoate derivatives to understand how different substituents affect molecular conformation and crystal packing.
For instance, the parent compound Methyl 4-methylbenzoate (also known as methyl p-toluate) is also planar, with a reported dihedral angle of just 0.95 (6)° between the aromatic ring and the methoxycarbonyl group. researchgate.net It crystallizes in the monoclinic system (space group P2₁/c) and its crystal structure is defined by C—H···O contacts that link molecules into infinite chains. researchgate.net The introduction of two bromine atoms in Methyl 3,5-dibromo-4-methylbenzoate introduces the possibility of C—H···Br and O···Br interactions, which are not present in Methyl 4-methylbenzoate, leading to a different packing arrangement. nih.govresearchgate.net
In more complex systems like 2-(4-bromophenyl)-2-oxoethyl benzoates , the conformation is often described as synclinal, with torsion angles around the C-O-C-C linkage typically falling in the range of 70° to 90°. researchgate.net This is a significant deviation from the planarity observed in Methyl 3,5-dibromo-4-methylbenzoate, highlighting how the introduction of a flexible keto-ester linkage between aromatic rings leads to vastly different preferred conformations. nih.govresearchgate.net
Spectroscopic Characterization Methodologies for Methyl 2,5 Dibromo 4 Methylbenzoate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 2,5-dibromo-4-methylbenzoate, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the benzene (B151609) ring.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the two different methyl groups. The chemical shifts are influenced by the electronic effects of the bromine atoms, the methyl group, and the methyl ester functionality. The two aromatic protons are expected to appear as singlets due to the lack of adjacent protons for spin-spin coupling. The methyl group attached to the ring and the methyl group of the ester will also each produce a singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to the lack of symmetry, nine distinct signals are expected for this compound: six for the aromatic carbons, one for the carbonyl carbon of the ester, one for the methoxy (B1213986) carbon, and one for the ring-attached methyl carbon. The positions of the bromine atoms significantly influence the chemical shifts of the aromatic carbons to which they are attached.
Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H (at C3) | ~ 8.05 | ~ 135 |
| Aromatic-H (at C6) | ~ 7.52 | ~ 132 |
| Methoxy (-OCH₃) | ~ 3.95 | ~ 53 |
| Ring Methyl (-CH₃) | ~ 2.45 | ~ 20 |
| C=O (Ester Carbonyl) | - | ~ 165 |
| C-Br (at C2) | - | ~ 118 |
| C-Br (at C5) | - | ~ 115 |
| C-COOCH₃ (at C1) | - | ~ 133 |
| C-CH₃ (at C4) | - | ~ 140 |
Note: These are estimated values based on analogous structures and general substituent effects. Actual experimental values may vary.
Mass Spectrometry for Structural Confirmation
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, a molecule containing two bromine atoms will exhibit a triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.
Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecular ion. Key fragmentation pathways would involve the loss of the methoxy group (-OCH₃) to form a stable acylium ion, or the loss of the entire ester group.
Predicted Mass Spectrometry Data for 2,5-dibromo-4-methylbenzoic acid (a closely related precursor) . uni.lu
| Adduct | m/z (mass-to-charge ratio) |
| [M+H]⁺ | 292.88072 |
| [M+Na]⁺ | 314.86266 |
| [M-H]⁻ | 290.86616 |
| [M+NH₄]⁺ | 309.90726 |
| [M+K]⁺ | 330.83660 |
Note: This data is for the corresponding carboxylic acid and serves as a close approximation for the mass of the methyl ester, which would have a molecular weight of approximately 308 g/mol .
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band for the ester carbonyl (C=O) stretch. The C-O stretching vibrations of the ester group will also be prominent. The aromatic C-H and aliphatic C-H stretching vibrations will appear at their characteristic frequencies. The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. The C-Br stretching vibrations, while weak in the IR spectrum, may be more readily observed in the Raman spectrum.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| C=O (Ester) | Stretch | 1720 - 1740 | Strong (IR) |
| C-O (Ester) | Asymmetric Stretch | 1250 - 1300 | Strong (IR) |
| C-O (Ester) | Symmetric Stretch | 1100 - 1180 | Moderate (Raman) |
| Aromatic C=C | Stretch | 1550 - 1610 | Moderate to Strong (IR & Raman) |
| Aromatic C-H | Stretch | 3000 - 3100 | Moderate (IR) |
| Aliphatic C-H | Stretch | 2850 - 3000 | Moderate (IR) |
| C-Br | Stretch | 500 - 650 | Moderate (Raman) |
Reactivity Profiles and Mechanistic Investigations of Methyl 2,5 Dibromo 4 Methylbenzoate
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of methyl 2,5-dibromo-4-methylbenzoate is generally deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing ester group and the two bromine atoms. However, the methyl group is an activating, ortho-, para-director.
The synthesis of this compound itself involves the electrophilic bromination of methyl 4-methylbenzoate. researchgate.net The directing effects of the substituents on the starting material, methyl 4-methylbenzoate, determine the positions of the incoming bromine atoms. The methyl group at position 4 is an activating ortho-, para-director, while the methyl ester group at position 1 is a deactivating meta-director.
In electrophilic aromatic substitution, the positions ortho to the activating methyl group (positions 3 and 5) and the position meta to the deactivating ester group (position 3 and 5) are favored. The combination of these directing effects leads to the substitution of bromine at positions 2 and 5. The reaction is typically carried out using bromine in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, without a solvent. researchgate.net
The directing effects of the substituents can be summarized as follows:
| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |
| -COOCH₃ | 1 | Deactivating | Meta |
| -CH₃ | 4 | Activating | Ortho, Para |
Further electrophilic substitution on this compound is sterically hindered and electronically disfavored due to the presence of the two bulky bromine atoms and the deactivating ester group.
Nucleophilic Substitution Reactions
The presence of two bromine atoms on the aromatic ring opens up the possibility of nucleophilic aromatic substitution (SNAr) reactions. These reactions involve the replacement of one or both bromine atoms by a nucleophile.
The regioselectivity of nucleophilic attack on dihalobenzenes is influenced by both steric and electronic factors. In this compound, the two bromine atoms are in non-equivalent positions. The bromine at position 2 is ortho to the electron-withdrawing ester group, while the bromine at position 5 is meta to it.
The electron-withdrawing nature of the ester group can stabilize the intermediate Meisenheimer complex formed during an SNAr reaction, particularly when the attack occurs at the ortho or para positions. Therefore, nucleophilic attack is more likely to occur at the C-2 position, replacing the bromine atom that is ortho to the ester group. However, steric hindrance from the adjacent methyl ester group could also play a role, potentially favoring attack at the less hindered C-5 position. The outcome of the reaction would depend on the specific nucleophile and reaction conditions. Computational methods, such as Density Functional Theory (DFT), can be used to predict the relative stabilities of the isomeric σ-complex intermediates and thus the regioselectivity of the reaction. nih.gov
Aryl halides can also undergo nucleophilic substitution via a radical chain mechanism, known as the SRN1 reaction. This pathway is an alternative to the classical SNAr mechanism and is particularly relevant for aryl halides that are unreactive towards SNAr. The SRN1 mechanism involves the formation of a radical anion intermediate. While specific studies on the SRN1 reactivity of this compound are not widely reported, the presence of the aryl bromide functionalities suggests that this pathway could be a possibility under appropriate conditions, such as initiation by solvated electrons or photochemical stimulation.
Hydrolysis and Transesterification Reactions of the Ester Moiety
The ester group of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 2,5-dibromo-4-methylbenzoic acid. uni.lu This reaction can be catalyzed by either acid or base.
Under basic conditions, the reaction proceeds via saponification. The rate of hydrolysis can be influenced by steric hindrance around the carbonyl group. In the case of this compound, the ortho-bromo substituent can provide some steric hindrance. Studies on sterically hindered methyl benzoates have shown that high temperatures (200–300 °C) and the use of slightly alkaline solutions can achieve quantitative saponification. rsc.org For some sterically hindered esters, an alternative BAl2 mechanism (bimolecular base-catalyzed alkyl-oxygen cleavage) can occur, where the nucleophile attacks the methyl carbon of the ester instead of the carbonyl carbon. stackexchange.com
Transesterification, the conversion of one ester to another, is also a possible reaction for the ester moiety. edu.krd This can be achieved by reacting this compound with another alcohol in the presence of an acid or base catalyst. This method is often used to synthesize other benzoate (B1203000) esters from methyl benzoate. researchgate.net
Derivatization Strategies and Functional Group Transformations
This compound is a useful intermediate for creating more complex molecules. nih.gov The bromine atoms can be replaced or used in cross-coupling reactions, and the ester group can be transformed into other functional groups.
Common derivatization strategies include:
Palladium-catalyzed cross-coupling reactions: The bromine atoms can participate in reactions like Suzuki, Stille, and Heck couplings to form new carbon-carbon bonds. For example, similar bromo-benzoate compounds are used in cross-coupling reactions to synthesize more complex aromatic structures. sigmaaldrich.com
Conversion of the ester: The methyl ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride. It can also be converted to an amide by reaction with an amine.
These transformations allow for the synthesis of a wide variety of compounds, including those with potential applications in materials science and as intermediates for natural product synthesis. researchgate.net
Oxidative and Reductive Transformations of the Aromatic Ring and Substituents
The chemical behavior of this compound under oxidative and reductive conditions is dictated by the interplay of its substituents: two bromine atoms, a methyl group, and a methyl ester group. These transformations can selectively target the substituents or the aromatic ring, leading to a diverse range of functionalized molecules.
Oxidative Transformations
Oxidation reactions of this compound primarily involve the benzylic methyl group. The electron-withdrawing character of the bromine atoms and the ester group tends to deactivate the aromatic ring towards oxidative degradation, allowing for selective reactions at the C4-methyl position.
Oxidation of the Methyl Group: The benzylic methyl group is susceptible to oxidation to form a variety of functional groups, including aldehydes, carboxylic acids, or after an initial bromination, other derivatives. The final product is contingent on the choice of oxidizing agent and the reaction conditions.
To Carboxylic Acid: Strong oxidizing agents can convert the methyl group directly into a carboxylic acid. For instance, photoirradiation in the presence of molecular oxygen and catalytic amounts of hydrobromic acid can achieve this transformation for various toluene (B28343) derivatives. organic-chemistry.org Another method involves using N-Bromosuccinimide (NBS) with photoirradiation to facilitate aerobic oxidation to the corresponding carboxylic acid. researchgate.net Cobalt-based catalysts in the presence of a bromide source are also effective for the aerobic oxidation of substituted toluenes. organic-chemistry.org
To Aldehyde: The partial oxidation to an aldehyde requires milder conditions. While specific examples for this compound are not prevalent, general methods for benzylic oxidation are applicable.
The following table summarizes common oxidative transformations for benzylic methyl groups.
| Reagent/Condition | Product Functional Group | Notes |
| O₂, cat. HBr, Photoirradiation | Carboxylic Acid (-COOH) | Direct oxidation of the methyl group. organic-chemistry.org |
| N-Bromosuccinimide (NBS), O₂, Photoirradiation | Carboxylic Acid (-COOH) | Aerobic oxidation is promoted by a bromo radical from NBS. researchgate.net |
| Co(OAc)₂/NaBr/AcOH | Carboxylic Acid (-COOH) | Catalytic aerobic oxidation. organic-chemistry.org |
| CrO₃ or KMnO₄ | Carboxylic Acid (-COOH) | Strong, classical oxidizing agents for benzylic positions. |
Reductive Transformations
Reductive processes involving this compound can target the ester functionality or the carbon-bromine bonds, leading to alcohols or debrominated products, respectively.
Reduction of the Ester Group: Aromatic esters can be reduced to alcohols or aldehydes depending on the reducing agent used. numberanalytics.com
To Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the methyl ester group to a primary alcohol, yielding (2,5-dibromo-4-methylphenyl)methanol. numberanalytics.com
To Aldehyde: The partial reduction of the ester to an aldehyde can be achieved with specialized reducing agents like diisobutylaluminium hydride (DIBAL-H) under controlled, low-temperature conditions. numberanalytics.com
Reductive Dehalogenation: The bromine atoms on the aromatic ring can be removed through catalytic hydrogenation. This process typically employs a palladium catalyst on a carbon support (Pd/C) with a hydrogen source, such as hydrogen gas (H₂). The reaction can often be controlled to achieve either partial or complete debromination, depending on the conditions and the electronic environment of the C-Br bonds.
The following table outlines key reductive transformations applicable to this compound.
| Reagent/Condition | Transformation | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Ester Reduction | (2,5-dibromo-4-methylphenyl)methanol |
| Diisobutylaluminium Hydride (DIBAL-H) | Partial Ester Reduction | 2,5-dibromo-4-methylbenzaldehyde |
| Pd/C, H₂ | Reductive Dehalogenation | Methyl 4-methylbenzoate (complete) or monobrominated intermediates |
Computational Chemistry and Quantum Chemical Studies on Methyl 2,5 Dibromo 4 Methylbenzoate
Density Functional Theory (DFT) Applications for Electronic Structure
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like Methyl 2,5-dibromo-4-methylbenzoate. DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.
For related molecules such as methyl benzoate (B1203000), DFT methods, particularly using the B3LYP functional with basis sets like 6-311+G(d,p), have been effectively used to calculate optimized geometry, vibrational frequencies, and electronic properties. researchgate.net These studies establish a reliable framework for theoretical investigations into the more complex structure of this compound.
Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data, such as those from X-ray crystallography, to validate the chosen computational model.
Experimental crystallographic data for the closely related isomer, Methyl 3,5-dibromo-4-methylbenzoate, reveals that the molecule is nearly planar. nih.gov The dihedral angle between the benzene (B151609) ring and the carboxylate group is reported to be 7.1(2)°. nih.govresearchgate.net This planarity is a key structural feature that would be a primary focus of geometry optimization studies for this compound. DFT calculations would aim to reproduce this planarity and provide detailed geometric parameters.
Below is a table of selected experimental bond lengths and angles for the isomer Methyl 3,5-dibromo-4-methylbenzoate, which serves as a benchmark for theoretical calculations.
Table 1: Selected Experimental Geometric Parameters for Methyl 3,5-dibromo-4-methylbenzoate
| Parameter | Value (Å or °) |
|---|---|
| Bond Lengths (Å) | |
| Br1—C1 | 1.907 (3) |
| C1—C6 | 1.387 (4) |
| C1—C2 | 1.403 (4) |
| C5—C7 | 1.493 (4) |
| Bond Angles (°) | |
| C6—C1—C2 | 119.3 (3) |
| C3—C2—C1 | 121.0 (3) |
Data sourced from experimental crystallographic studies. nih.gov
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and optical properties. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap implies higher reactivity. researchgate.net
DFT calculations are employed to compute the energies of the HOMO and LUMO and visualize their spatial distribution. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and bromine atoms, while the LUMO would likely be distributed over the carbonyl group of the ester function. The calculated HOMO-LUMO gap would provide a quantitative measure of its electronic excitability and reactivity.
Table 2: Conceptual Data for FMO Analysis
| Orbital | Description | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Electron-donating capability; region of electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting capability; region of nucleophilic attack. |
| Energy Gap | E(LUMO) - E(HOMO) | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. researchgate.net |
Theoretical Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, providing valuable assistance in the interpretation of experimental spectra. DFT calculations can accurately forecast vibrational frequencies (FT-IR and Raman), which correspond to specific bond stretches, bends, and twists within the molecule.
For the parent compound methyl benzoate, theoretical vibrational wavenumbers calculated using the B3LYP method have shown excellent agreement with experimental FT-IR and FT-Raman spectra after appropriate scaling. researchgate.net This same methodology can be applied to this compound. The predicted spectra would help in assigning the vibrational modes observed in experimental measurements, particularly for the C-Br stretching and bending vibrations, which are characteristic of this molecule.
Reaction Pathway and Transition State Modeling
This compound is noted as an important intermediate in the synthesis of various natural products. researchgate.net Understanding the mechanisms of reactions in which it participates is crucial for optimizing synthetic routes.
Computational chemistry, particularly DFT, allows for the modeling of reaction pathways. By calculating the potential energy surface, chemists can identify the structures and energies of reactants, products, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate. Such modeling can elucidate the step-by-step mechanism of how this compound is formed or how it converts into other molecules, providing insights that are often difficult to obtain through experimental means alone.
Exploration of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods provide a preliminary screening tool to identify molecules with potentially large NLO responses. The key parameters determining a molecule's NLO activity are its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).
DFT calculations can reliably predict these properties. For a molecule to exhibit significant NLO effects, it often requires a substantial change in dipole moment upon electronic excitation, which is common in "push-pull" systems with electron-donating and electron-withdrawing groups. While this compound does not have a classic push-pull structure, the presence of heavy bromine atoms and the polar ester group could lead to interesting NLO properties. Theoretical calculations of its hyperpolarizability would be the first step in assessing its potential for NLO applications. semanticscholar.org
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum chemical calculations focus on single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. This approach is essential for understanding bulk properties, such as crystal structure, solvation, and transport phenomena.
Experimental data for the isomer Methyl 3,5-dibromo-4-methylbenzoate shows the presence of weak intermolecular C-H···Br and C-H···O hydrogen bonds that dictate the crystal packing. nih.govresearchgate.net MD simulations, using force fields derived from or validated by quantum chemical calculations, could be used to model these interactions for this compound. Such simulations would provide a dynamic picture of how molecules interact with each other in the solid state or in solution, offering insights into the material's macroscopic properties. Tools like the Automated Topology Builder (ATB) can aid in developing the necessary force field parameters for novel molecules to facilitate these simulations. uq.edu.au
Applications in Advanced Organic Synthesis and Material Science
Utilization as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of reactive sites on Methyl 2,5-dibromo-4-methylbenzoate makes it a significant intermediate in the construction of more complex molecular architectures. The bromine atoms serve as handles for cross-coupling reactions, while the ester group can be modified to introduce other functionalities.
Precursor to Biologically Relevant Scaffolds
While direct evidence for the use of this compound in synthesizing biologically active scaffolds is not extensively documented in current literature, the utility of its isomers is well-established, highlighting the potential of this structural motif. For instance, the related compound, Methyl 3,5-dibromo-4-methylbenzoate, serves as a crucial intermediate in the synthesis of 3,5-dimethoxyphenylacetic acid. nih.govresearchgate.net This acid is a key precursor for a variety of natural products, including the sclerotiorin (B1681566) group of fungal metabolites and various isochromans and isocoumarins. nih.govresearchgate.net The fundamental structure of a dibrominated toluene (B28343) derivative is therefore valuable for accessing complex natural product frameworks.
Synthesis of Natural Product Analogs
The synthesis of natural product analogs is critical for developing new therapeutic agents and biological probes. Isomers of this compound have proven instrumental in this area. Specifically, Methyl 3,5-dibromo-4-methylbenzoate is a documented starting material for creating analogs of natural products like 7-methylmellein and stellatin. nih.govresearchgate.net These syntheses leverage the bromo-substituents for constructing the core molecular skeleton. This demonstrates the potential of the dibromo-methylbenzoate framework as a versatile starting point for generating libraries of natural product analogs for biological screening.
Role in Polymerization Reactions for Novel Materials
Halogenated aromatic compounds are key monomers in metal-catalyzed cross-coupling polymerization reactions, leading to the formation of advanced polymers with unique electronic and physical properties. A structurally similar compound, Methyl 2,5-dibromobenzoate, undergoes Nickel(0)-catalyzed polymerization to produce soluble polyphenylenes. sigmaaldrich.com This type of reaction, often a Kumada-type coupling, involves the formation of carbon-carbon bonds at the positions of the bromine atoms, creating a long-chain polymer.
Given its structure, this compound is a prime candidate for similar polymerization reactions. The two bromine atoms provide the necessary reactive sites for polycondensation, which could yield novel polyesters or polyphenylenes with tailored properties influenced by the methyl and ester groups.
Contribution to Environmental Remediation Technologies
The remediation of persistent organic pollutants is a significant environmental challenge. One key technology is the microbial dechlorination of polychlorinated biphenyls (PCBs), where anaerobic microorganisms reductively remove chlorine atoms from the aromatic rings of PCBs. Research has identified specific microorganisms, such as Dehalobacter restrictus and certain methanogens like Methanosarcina barkeri, as being involved in the dechlorination of these toxic compounds. nih.gov This process relies on the ability of microbial communities to use chlorinated compounds as electron acceptors.
While the specific contribution of this compound to these technologies is not detailed in the available research, the study of halogenated aromatics is central to understanding and improving these processes. As a di-brominated compound, it could potentially serve as a model substrate for studying dehalogenation mechanisms by microbial consortia capable of acting on aryl halides.
Development of Advanced Reagents and Building Blocks in Organic Synthesis
The structure of this compound inherently makes it a versatile building block for organic synthesis. The different reactive sites on the molecule can be addressed selectively to create a wide array of more complex molecules.
The two bromine atoms are particularly useful as they can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including:
Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl compounds.
Heck Coupling: Reaction with alkenes to form substituted styrenes.
Stille Coupling: Reaction with organostannanes.
Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
Furthermore, the methyl ester group can be easily hydrolyzed to the corresponding carboxylic acid (2,5-dibromo-4-methylbenzoic acid) or reduced to a primary alcohol, providing additional pathways for derivatization. uni.lu This multifunctionality allows chemists to use this compound as a scaffold, introducing diverse substituents in a controlled manner to build complex target molecules.
Interactive Data Table: Potential Synthetic Transformations
| Functional Group | Reaction Type | Potential Product |
| Bromine | Suzuki Coupling | Biaryl Compound |
| Bromine | Heck Coupling | Substituted Alkene |
| Bromine | Buchwald-Hartwig | Aryl Amine |
| Bromine | Sonogashira Coupling | Aryl Alkyne |
| Methyl Ester | Hydrolysis | Carboxylic Acid |
| Methyl Ester | Reduction | Benzyl Alcohol |
Q & A
Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
